[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18606311
InChI: InChI=1S/C12H6F6N2.2C11H7FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-8H;;/q;3*-1;+3
SMILES:
Molecular Formula: C34H20F14IrN4P
Molecular Weight: 973.7 g/mol

[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

CAS No.:

Cat. No.: VC18606311

Molecular Formula: C34H20F14IrN4P

Molecular Weight: 973.7 g/mol

* For research use only. Not for human or veterinary use.

[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate -

Specification

Molecular Formula C34H20F14IrN4P
Molecular Weight 973.7 g/mol
IUPAC Name 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
Standard InChI InChI=1S/C12H6F6N2.2C11H7FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-8H;;/q;3*-1;+3
Standard InChI Key DPLFHHLYTUHOIM-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Introduction

Chemical Structure and Composition

The molecular architecture of [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is defined by a central iridium(III) ion coordinated to two cyclometalating ligands and one ancillary bipyridine-derived ligand. Each cyclometalating ligand consists of a 4-fluorophenyl group bonded to a pyridine ring substituted with a trifluoromethyl group at the 4-position. The hexafluorophosphate (PF6\text{PF}_6^-) anion balances the charge of the cationic iridium complex.

Molecular Formula and Key Identifiers

The compound’s molar formula is C30H16F14IrN4P\text{C}_{30}\text{H}_{16}\text{F}_{14}\text{IrN}_4\text{P}, with a CAS registry number of 2757085-01-9 . Its structural complexity arises from the synergistic effects of fluorination and the rigid bipyridine framework, which enhance both photostability and redox activity.

Table 1: Fundamental Properties

PropertyValue/Description
CAS No.2757085-01-9
Molar Mass937.56 g/mol (calculated)
Coordination GeometryOctahedral
CounterionHexafluorophosphate (PF6\text{PF}_6^-)
Ligand CompositionTwo 4-fluorophenyl-pyridine derivatives

Synthesis and Characterization

The synthesis of this complex follows established protocols for cyclometalated iridium(III) compounds, involving a multi-step sequence of ligand preparation, iridium dimer formation, and final complexation.

Ligand Preparation

The 4-fluorophenyl-pyridine ligands are synthesized via Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and halogenated pyridine derivatives. Subsequent trifluoromethylation at the pyridine’s 4-position is achieved using CF3SiMe3\text{CF}_3\text{SiMe}_3 under palladium catalysis .

Iridium Dimer Formation

Reaction of the ligands with iridium(III) chloride hydrate in a 2-methoxyethanol/water mixture yields a chlorido-bridged iridium dimer, Ir2(μCl)2L4\text{Ir}_2(\mu-\text{Cl})_2\text{L}_4, where L represents the cyclometalating ligand. This intermediate is critical for subsequent complexation .

Final Complexation

The dimer is treated with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine in a dichloromethane/methanol solvent system. Ammonium hexafluorophosphate is added to precipitate the final product as a hexafluorophosphate salt .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Ligand SynthesisPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C70–85%
Iridium Dimer FormationIrCl₃·nH₂O, 2-methoxyethanol/H₂O, 120°C60–75%
Complexation4,4'-bis(CF₃)-bpy, NH₄PF₆, CH₂Cl₂/MeOH80–90%

Photophysical Properties

The compound’s fluorinated ligands induce pronounced ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions, as evidenced by UV-Vis and emission spectroscopy.

Absorption Spectroscopy

In acetonitrile, the complex exhibits strong absorption bands at 280 nm (π–π* transitions) and 380 nm (MLCT transitions) . The trifluoromethyl groups red-shift absorption maxima compared to non-fluorinated analogs due to enhanced electron-withdrawing effects.

Emission Characteristics

Applications in Optoelectronics and Catalysis

Organic Light-Emitting Diodes (OLEDs)

The complex’s high phosphorescence quantum yield and thermal stability make it suitable as an emissive layer in OLEDs. Device tests show a maximum luminance of 12,000 cd/m² and external quantum efficiency (EQE) of 18% at 10 mA/cm² .

Photocatalytic Water Reduction

In aqueous systems, the complex acts as a photosensitizer for hydrogen evolution. Under 450 nm irradiation, a turnover number (TON) of 1,200 is achieved using ascorbic acid as a sacrificial donor .

Comparative Analysis with Analogous Complexes

Table 3: Performance Metrics vs. Related Iridium Complexes

Complexλem\lambda_{\text{em}} (nm)Φ\PhiTON (H₂)
Ir(ppy)₃5100.40800
Ir(dfppy)₂(bpy)5150.42950
Target Compound5200.451,200

Key advantages include superior electron-withdrawing capacity from trifluoromethyl groups and enhanced stability under photocatalytic conditions .

Challenges and Future Directions

Current limitations include high production costs due to iridium’s scarcity and multi-step synthesis. Research is focusing on ligand modifications to further improve quantum yields and exploring earth-abundant metal alternatives. Advances in flow chemistry could streamline large-scale production .

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